(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate
Overview
Description
“(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzo[d]oxazol-7-yl group, a dichlorophenyl group, and an amino group. These groups are likely to influence the compound’s reactivity and properties .Scientific Research Applications
PPARgamma Agonism
Research into related compounds, such as (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)e thoxy]phenyl¿propanoic acid, a potent and selective PPARgamma agonist, provides insight into similar compounds' potential for therapeutic applications. These studies emphasize the importance of phenyl alkyl ether moiety for PPARgamma binding and functional activity (Collins et al., 1998).
Synthesis from Levulinic Acid
The synthesis of related compounds, such as 3-(pyrimidinyl)propanoates, from levulinic acid, demonstrates the chemical versatility and potential applications of this class of compounds in the creation of novel derivatives with diverse properties (Flores et al., 2013).
Growth Inhibition of Cancer Cells
Research on gallate-based compounds, like 2-(3,5-Dibenzyloxy-4-methoxy)phenyl-2-propanol, highlights the potential of similar compounds for inhibiting the growth of human hepatoma cells, opening avenues for exploring their use in cancer therapeutics (Xiao et al., 2007).
Reassignment of Molecular Structure
Studies focusing on the accurate characterization of similar compounds, such as methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, emphasize the importance of correct structural assignment in the development of new pharmaceuticals and chemicals (Howarth & Harris, 1968).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[3,5-dichloro-4-[(2-phenyl-1,3-benzoxazol-7-yl)methoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4/c1-30-24(29)19(27)12-14-10-17(25)22(18(26)11-14)31-13-16-8-5-9-20-21(16)32-23(28-20)15-6-3-2-4-7-15/h2-11,19H,12-13,27H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWNJNFKOSMSB-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Cl)OCC2=C3C(=CC=C2)N=C(O3)C4=CC=CC=C4)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740237 | |
Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728862-92-8 | |
Record name | Methyl 3,5-dichloro-O-[(2-phenyl-1,3-benzoxazol-7-yl)methyl]-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.